Phenopyrrozin
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Overview
Description
Phenopyrrozin is a natural product found in Penicillium with data available.
Scientific Research Applications
Marine-Derived Fungi and Metabolites
Phenopyrrozin has been identified in marine-derived fungi, such as Chromocleista sp. isolated from deep-water sediments in the Gulf of Mexico. This research highlighted the isolation and structural determination of this compound along with other compounds, providing insights into the chemical diversity of marine fungi (Park et al., 2006).
Endophytic Fungi and Bioactive Compounds
A study on endophytic Penicillium sp. led to the isolation of this compound among other compounds. The research aimed at identifying new bioactive compounds, underlining the importance of exploring endophytic fungi for novel chemical entities (Intaraudom et al., 2013).
Synthesis and Functionalization
Research on synthesizing highly functionalized heterocycles included this compound. This study demonstrated a method for gram-scale preparation of certain compounds, leading to a three-step synthesis of natural products like this compound (Cusumano et al., 2017).
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C13H13NO2/c15-12-11(9-5-2-1-3-6-9)10-7-4-8-14(10)13(12)16/h1-3,5-6,10,15H,4,7-8H2 |
InChI Key |
APSZCQZJXWEGJS-UHFFFAOYSA-N |
SMILES |
C1CC2C(=C(C(=O)N2C1)O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(=C(C(=O)N2C1)O)C3=CC=CC=C3 |
Synonyms |
5,6,7,7a-tetrahydro-2-hydroxy-1-phenyl-3H-pyrrolizin-3-one phenopyrrozin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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